3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine
Overview
Description
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine is a heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound is characterized by a nitro group attached to a cyclopenta[B]pyridine ring system. It is typically found in the form of a white to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine can be achieved through various methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclocondensation reactions. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclopenta[B]pyridine derivatives.
Scientific Research Applications
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form coordination bonds with metal ions also contributes to its activity as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[B]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
The nitro group allows for diverse chemical modifications and contributes to the compound’s biological activities .
Properties
IUPAC Name |
3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-4-6-2-1-3-8(6)9-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSHQQPJHRYIHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468644 | |
Record name | 3-NITRO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84531-36-2 | |
Record name | 6,7-Dihydro-3-nitro-5H-cyclopenta[b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84531-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-NITRO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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